Lenalidomide-CO-PEG5-OH

Description

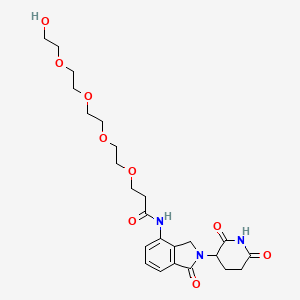

Lenalidomide-CO-PEG5-OH is a derivative of lenalidomide, a potent immunomodulatory drug (IMiD) approved for treating hematologic malignancies such as multiple myeloma . The compound features a polyethylene glycol (PEG5) linker conjugated to lenalidomide via a carbonyl (CO) group, terminating in a hydroxyl (-OH) moiety. This modification aims to enhance solubility, stability, and pharmacokinetic properties while retaining the core pharmacophore responsible for binding cereblon (CRBN), an E3 ubiquitin ligase .

PEGylation is a common strategy to improve drug delivery, as PEG chains reduce immunogenicity and prolong circulation time. In PROTAC (proteolysis-targeting chimera) development, lenalidomide derivatives serve as CRBN-recruiting ligands, enabling targeted protein degradation .

Properties

Molecular Formula |

C24H33N3O9 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C24H33N3O9/c28-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)25-19-3-1-2-17-18(19)16-27(24(17)32)20-4-5-21(29)26-23(20)31/h1-3,20,28H,4-16H2,(H,25,30)(H,26,29,31) |

InChI Key |

GVAYSSVTXWMBBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG5-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG linker is then attached to lenalidomide through a coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG5-OH undergoes various chemical reactions, including:

Oxidation: Lenalidomide can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Substitution reactions can occur at the aromatic ring, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, bromine for bromination, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of lenalidomide, which can have different pharmacological properties .

Scientific Research Applications

Lenalidomide-CO-PEG5-OH has a wide range of scientific research applications:

Chemistry: Used as a model compound to study PEGylation and its effects on drug solubility and stability.

Biology: Investigated for its potential to modulate immune responses and inhibit angiogenesis.

Medicine: Explored as a therapeutic agent for treating hematologic malignancies and solid tumors.

Industry: Utilized in the development of novel drug delivery systems and formulations .

Mechanism of Action

Lenalidomide-CO-PEG5-OH exerts its effects through multiple mechanisms:

Immunomodulation: Enhances the activity of T cells and natural killer cells, leading to increased immune response against cancer cells.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Direct Cytotoxicity: Induces apoptosis in cancer cells by modulating various signaling pathways .

Comparison with Similar Compounds

Research and Clinical Implications

- Advantages of this compound: Enhanced solubility for intravenous formulations. Compatibility with diverse payloads in bifunctional molecules (e.g., PROTACs, antibody-drug conjugates).

- Limitations: Potential immunogenicity of longer PEG chains. Limited in vivo data on pharmacokinetics and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.